![molecular formula C15H13N3O B1604334 2-((4-(1H-pyrazol-5-yl)phenoxy)methyl)pyridine CAS No. 502654-20-8](/img/structure/B1604334.png)
2-((4-(1H-pyrazol-5-yl)phenoxy)methyl)pyridine
Overview
Description
2-((4-(1H-pyrazol-5-yl)phenoxy)methyl)pyridine is an organic compound that features a pyridine ring connected to a phenoxy group, which is further substituted with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(1H-pyrazol-5-yl)phenoxy)methyl)pyridine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.
Attachment of the phenoxy group: The pyrazole derivative is then reacted with a phenol derivative in the presence of a base such as potassium carbonate to form the phenoxy group.
Coupling with pyridine: The final step involves the coupling of the phenoxy-substituted pyrazole with a pyridine derivative using a suitable coupling agent like palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-((4-(1H-pyrazol-5-yl)phenoxy)methyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound 2-((4-(1H-pyrazol-5-yl)phenoxy)methyl)pyridine, identified by CAS No. 502654-20-8, has the molecular formula C15H13N3O. Its structure features a pyridine ring substituted with a phenoxy group linked to a pyrazole moiety, which contributes to its biological activity. The presence of these functional groups enhances its interaction with biological targets, making it a subject of interest in drug development .
1. Anticancer Properties
Research indicates that derivatives of pyridine and pyrazole compounds exhibit anticancer activity. For instance, pyrrolo[3,4-c]pyridine derivatives have been studied for their ability to inhibit cancer cell proliferation. Compounds containing similar structural motifs have shown cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells. Studies suggest that modifications in the substituents can significantly influence their potency against tumor cells .
2. Antiviral Activity
The compound has demonstrated potential antiviral properties, particularly against HIV-1. Inhibitors derived from pyrrolo[3,4-c]pyridine structures have been evaluated for their efficacy against HIV integrase, an essential enzyme for viral replication. Certain derivatives exhibited low micromolar IC50 values, indicating strong inhibitory effects on HIV replication . Additionally, the compound's analogs have been tested for activity against respiratory syncytial virus (RSV), showing promising results in inhibiting viral replication .
3. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound derivatives against various bacterial strains, including Staphylococcus aureus and fungi like Candida albicans. The presence of the pyrazole ring enhances the compound's ability to penetrate microbial membranes, thus facilitating its action as an antimicrobial agent .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. These synthetic routes allow for the modification of substituents on the pyridine and pyrazole rings, enabling the exploration of structure-activity relationships (SAR) that are crucial for optimizing biological activity .
Case Study 1: Anticancer Activity
A study conducted by Kalai et al. synthesized a series of compounds based on the pyrrolo[3,4-c]pyridine framework and evaluated their cytotoxicity against ovarian cancer cell lines. The results indicated that specific modifications to the phenyl substituents led to enhanced anticancer activity compared to unmodified compounds.
Case Study 2: Antiviral Efficacy
Zhao et al. developed new integrase inhibitors based on pyrrolo[3,4-c]pyridine derivatives that retained efficacy against raltegravir-resistant HIV mutants. Their findings demonstrated that certain ester substituents significantly improved antiviral activity, with some compounds achieving EC50 values below 10 µM.
Mechanism of Action
The mechanism of action of 2-((4-(1H-pyrazol-5-yl)phenoxy)methyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole and pyridine rings can interact with the active sites of enzymes or receptors through hydrogen bonding, π-π stacking, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-(1H-pyrazol-3-yl)phenoxy)methyl)pyridine
- 2-((4-(1H-pyrazol-4-yl)phenoxy)methyl)pyridine
- 2-((4-(1H-pyrazol-5-yl)phenoxy)methyl)quinoline
Uniqueness
2-((4-(1H-pyrazol-5-yl)phenoxy)methyl)pyridine is unique due to the specific positioning of the pyrazole and phenoxy groups, which can influence its reactivity and binding properties. The presence of both pyridine and pyrazole rings provides a versatile scaffold for further functionalization and optimization in various applications.
Biological Activity
2-((4-(1H-pyrazol-5-yl)phenoxy)methyl)pyridine, a compound with the molecular formula C15H13N3O and a molecular weight of 251.28 g/mol, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a phenoxy group linked to a pyrazole moiety. Such structural characteristics suggest potential interactions with various biological targets, particularly in cancer therapy and anti-inflammatory applications.
Biological Activity Overview
Research indicates that derivatives of pyrazole, including this compound, exhibit diverse biological activities:
- Anticancer Activity : Pyrazole derivatives have shown promise as inhibitors of various kinases associated with cancer progression. For instance, compounds similar to this compound have been reported to inhibit Aurora-A kinase with IC50 values in the low micromolar range, demonstrating potential as anticancer agents .
- Anti-inflammatory Effects : Pyrazole derivatives are also recognized for their anti-inflammatory properties. Studies have indicated that certain pyrazole compounds can inhibit cytokine production, such as IL-6 and TNFα, which are crucial mediators in inflammatory pathways .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key findings from SAR studies include:
- Substituent Effects : The presence of specific substituents on the pyrazole ring can significantly affect potency and selectivity against target enzymes. For example, modifications that enhance lipophilicity often correlate with improved cell permeability and bioavailability .
- Binding Interactions : Crystallographic studies reveal that the orientation of substituents on the pyrazole moiety influences binding affinities to protein targets, such as Aurora kinases. This insight can guide the design of more potent analogs .
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Anticancer Efficacy : A study demonstrated that a closely related compound inhibited Aurora-A kinase with an IC50 value of 0.212 μM in HeLa cells, suggesting that structural analogs could exhibit similar or enhanced activity against cancer cell lines .
- Anti-inflammatory Mechanism : Another investigation found that pyrazole-based compounds exhibited significant inhibition of IL-17 and TNFα production in cytokine release assays, with IC50 values ranging from 0.1 to 1 μM . This highlights their potential as therapeutic agents in treating inflammatory diseases.
Comparative Analysis of Biological Activities
Compound | Activity Type | IC50 Value (μM) | Target/Mechanism |
---|---|---|---|
2-Pyrazolylphenyl | Anticancer | 0.212 | Aurora-A Kinase |
Pyrazole Derivative | Anti-inflammatory | 0.044 | IKK-2 Inhibition |
Pyrazole Compound | Cytokine Inhibition | 0.1 - 1 | IL-17 and TNFα Production |
Properties
IUPAC Name |
2-[[4-(1H-pyrazol-5-yl)phenoxy]methyl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-2-9-16-13(3-1)11-19-14-6-4-12(5-7-14)15-8-10-17-18-15/h1-10H,11H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDFAFHNRNMJRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=C(C=C2)C3=CC=NN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648621 | |
Record name | 2-{[4-(1H-Pyrazol-5-yl)phenoxy]methyl}pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80648621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502654-20-8 | |
Record name | 2-{[4-(1H-Pyrazol-5-yl)phenoxy]methyl}pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80648621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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